![molecular formula C38H49ClN4O8S B1144894 NVP-CGM097 (sulfate) CAS No. 1313367-56-4](/img/structure/B1144894.png)
NVP-CGM097 (sulfate)
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Overview
Description
NVP-CGM097 sulfate is a potent and selective MDM2 inhibitor . It is currently under clinical trials and has shown potential in inhibiting the proliferation of tumor cells .
Molecular Structure Analysis
The molecular formula of NVP-CGM097 sulfate is C38H49ClN4O8S . It has an exact mass of 756.30 and a molecular weight of 757.340 .Chemical Reactions Analysis
NVP-CGM097 sulfate has been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .Scientific Research Applications
Cancer Treatment
NVP-CGM097 is a potent and selective MDM2 inhibitor that is currently undergoing phase 1 clinical trials for the treatment of p53wt tumors . It has shown promising results in preclinical species, leading to tumor regression in multiple xenografted models of p53 wild-type human cancer .
Activation of p53 Pathway
NVP-CGM097 binds to the human Mdm2 protein with a Ki value of 1.3 nM, leading to the activation of the p53 pathway . This activation can induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells .
Inhibition of MDM2
MDM2 is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome . NVP-CGM097 acts as a potent inhibitor of MDM2, thereby preventing the degradation of p53 and enhancing its tumor-suppressing effects .
Restoration of p53 Levels
In many tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 . NVP-CGM097 can competitively bind MDM2 and restore p53 levels to a threshold to induce apoptosis .
Drug Discovery
The discovery and development of NVP-CGM097 have provided valuable insights into the structural features and the amino acid side chains involved in the intracellular PPI . This knowledge can be leveraged in the design and synthesis of other potential cancer therapeutics .
Pharmacokinetic and Pharmacodynamic Studies
NVP-CGM097 has desirable pharmacokinetic and pharmacodynamic profiles in animals, along with excellent oral bioavailability . These properties make it a suitable candidate for further development and clinical testing .
Mechanism of Action
NVP-CGM097 sulfate works by inhibiting the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This prevents the proteasome-mediated enzymatic degradation of p53, which may result in the restoration of p53 signaling and, thus, the p53-mediated induction of tumor cell apoptosis .
Future Directions
properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLKIFVIZIALIA-GHVGLMRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49ClN4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NVP-CGM097 (sulfate) |
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